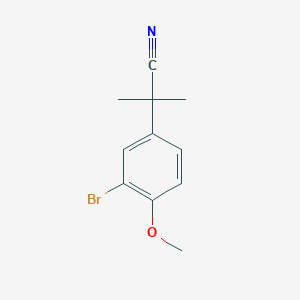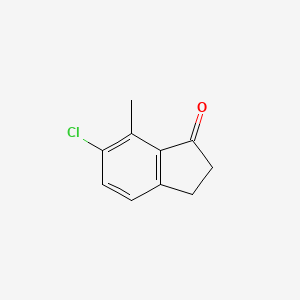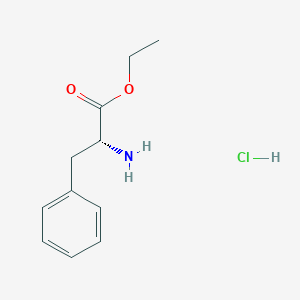
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, also referred to as “4-acetoxy-2-naphthoic acid,” is a chemical compound with the molecular formula C16H15O4. This compound is an organic compound of the formula C10H7CO2H . It is one of two isomeric carboxylic acid derivatives of naphthalene, the other one being 1-naphthoic acid .
Molecular Structure Analysis
The molecular structure of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is represented by the molecular formula C16H15O4. The IUPAC Standard InChI for this compound is InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H, (H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is 230.22 g/mol. The molecular weight of 2-Naphthalenecarboxylic acid is 172.1800 .Applications De Recherche Scientifique
Liquid Crystal Polymers (LCPs)
4-Acetoxy-2-naphthoic acid plays a crucial role in the synthesis of Liquid Crystal Polymers (LCPs). Specifically, it contributes to the production of a well-known LCP called Vectra. The synthesis involves acidolysis of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. LCPs exhibit unique properties, such as high thermal stability, chemical resistance, and anisotropic behavior, making them valuable in various applications .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that related compounds such as 2-naphthoic acid have been identified as noncompetitive n-methyl-d-aspartate (nmda) receptor inhibitors .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of liquid crystal polymers (lcps) like vectra . The acidolysis mechanism for LCP polycondensation is a complex blend of mechanisms .
Biochemical Pathways
The biochemical degradation pathways of naphthalene-degrading cultures reveal that 2-naphthoic acid is a central metabolite . Naphthalene is activated by the addition of a C1-unit to generate 2-naphthoic acid . The 2-naphthoic acid formed is proposed to be activated to 2-naphthoyl-coenzyme A (NCoA), an important intermediate in the anaerobic naphthalene degradation pathway .
Result of Action
Its role in the synthesis of lcps like vectra is well-established .
Action Environment
The action environment of 4-Acetoxy-2-naphthoic acid is typically in the context of chemical reactions, particularly in the synthesis of LCPs . Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
4-acetyloxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJOBQQWXLXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxylic acid, 4-(acetyloxy)- | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)
![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)





![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)

![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)